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Compound of Interest

Compound Name: Taltobulin intermediate-3

Cat. No.: B2610935

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the spectroscopic data and analytical
methodologies related to a key synthetic precursor of Taltobulin, a potent anti-cancer agent.
Taltobulin intermediate-3, a crucial building block in the total synthesis of the final active
pharmaceutical ingredient, requires rigorous characterization to ensure purity and structural
integrity. This document outlines the available structural information and provides
representative protocols for acquiring the necessary spectroscopic data for such compounds.

Chemical Structure of Taltobulin Intermediate-3

Taltobulin intermediate-3, identified by the CAS Number 610786-69-1, possesses the
following chemical structure:

(S)-tert-butyl (2-((S)-3,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanoyl)amino)butanoyl)
(methyl)amino)-2,5-dimethylhex-2-enoate

The structural formula and connectivity of atoms are essential for the interpretation of its
spectroscopic data.

Spectroscopic Data Summary

Extensive searches of publicly available scientific databases and literature have revealed that
specific, experimentally determined spectroscopic data (NMR, MS, IR) for Taltobulin
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intermediate-3 are not readily available in published resources. While the synthesis of
Taltobulin and its analogues has been described, the detailed characterization data for each
specific intermediate, such as "intermediate-3" as designated by commercial suppliers, is often
not reported in peer-reviewed journals.

Therefore, the following sections provide representative experimental protocols that would be
employed to acquire and interpret the spectroscopic data for a compound of this nature. The
expected data ranges and key signals are discussed based on the known chemical structure.

Table 1: Expected *H NMR Data for Taltobulin

Intermediate-3
Chemical Shift o . .
Multiplicity Integration Assignment
(ppm)
Anticipated
6.5-7.5 m 1H Olefinic proton
a-protons of amino
40-50 m 3H _ _
acid residues
25-35 m 3H N-methyl protons
15-25 m 3H Aliphatic protons
tert-butyl and other
0.8-15 m 27H

methyl protons

Table 2: Expected **C NMR Data for Taltobulin
Intermediate-3
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Chemical Shift (ppm) Assignment

Anticipated

168 - 175 Carbonyl carbons (amides and ester)
120 - 140 Olefinic carbons

80 -85 Quaternary carbon of tert-butyl ester
50 - 65 a-carbons of amino acid residues
30-40 N-methyl carbons

20- 30 Methyl and aliphatic carbons

Table 3: Expected Mass Spectrometry Data for Taltobulin
Intermediate-3

m/z lon Type

Anticipated

[M+H]* Molecular ion peak (protonated)

[M+Na]* Sodium adduct

Fragments Corresponding to cleavage at amide bonds

Table 4: Expected IR Spectroscopy Data for Taltobulin
Intermediate-3
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Wavenumber (cm~?) Functional Group
Anticipated

3300 - 3500 N-H stretching (amide)
2850 - 3000 C-H stretching (aliphatic)
1720 - 1740 C=0 stretching (ester)
1630 - 1680 C=0 stretching (amide)
1510 - 1570 N-H bending (amide)

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of

peptide-like molecules such as Taltobulin intermediate-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified Taltobulin intermediate-3 would
be dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution would be transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra would be recorded on a 400 MHz or higher field
NMR spectrometer.

'H NMR Acquisition: Proton spectra would be acquired with a spectral width of 0-12 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve
an adequate signal-to-noise ratio.

13C NMR Acquisition: Carbon spectra would be acquired using a proton-decoupled pulse
sequence with a spectral width of 0-200 ppm. A longer relaxation delay (2-5 seconds) and a
significantly higher number of scans (1024-4096) would be necessary due to the lower
natural abundance of the 13C isotope.
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o Data Processing: The resulting free induction decays (FIDs) would be Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the internal
standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Taltobulin intermediate-3 (approximately 1 mg/mL)
would be prepared in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: High-resolution mass spectrometry (HRMS) would be performed using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer.

e Acquisition: The sample would be introduced into the ESI source via direct infusion or
through a liquid chromatography system. The mass spectrometer would be operated in
positive ion mode to detect protonated molecules ([M+H]*) and other adducts. The mass
range would be set to scan from m/z 100 to 1000.

o Data Analysis: The resulting mass spectrum would be analyzed to determine the accurate
mass of the molecular ion, which can be used to confirm the elemental composition.
Fragmentation patterns, if obtained via tandem MS (MS/MS), would be analyzed to confirm
the sequence of the peptide-like structure.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid Taltobulin intermediate-3 would be placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared
(FTIR) spectrometer equipped with an ATR accessory.

e Acquisition: The spectrum would be acquired over a range of 4000-400 cm~! by co-adding
16-32 scans at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal would
be recorded and subtracted from the sample spectrum.

» Data Analysis: The resulting IR spectrum would be analyzed to identify the characteristic
absorption bands corresponding to the functional groups present in the molecule, such as N-
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H, C-H, C=0 (ester and amide), and C=C bonds.

Workflow and Data Integration

The acquisition and analysis of spectroscopic data for the structural elucidation of Taltobulin
intermediate-3 would follow a logical workflow to ensure comprehensive characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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